N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Description
N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound with unique structural attributes, integrating a furan-2-carboxamide moiety with a thiazolo[5,4-c]pyridine ring system. This compound’s intricate structure makes it a focal point of research across various scientific domains.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the biological system . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure and potential interactions with various targets
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide generally involves multi-step organic synthesis:
Initial formation of the thiazolo[5,4-c]pyridine backbone.
Introduction of the methylsulfonyl group to the 5th position.
Coupling the prepared intermediate with furan-2-carboxylic acid under suitable conditions to form the target compound.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions to improve yield and purity is crucial. This includes adjusting parameters such as:
Temperature control.
Efficient catalysts.
Purification techniques like crystallization or chromatography.
Types of Reactions It Undergoes
Oxidation: : The sulfonyl group may undergo further oxidation reactions, potentially forming sulfonic acid derivatives.
Reduction: : Selective reduction of the compound can target the sulfonyl group or the heterocyclic rings, leading to altered functional properties.
Substitution: : The compound can undergo substitution reactions at various reactive sites, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halides, alkylating agents.
Major Products Formed
Oxidized or reduced versions of the initial compound.
Substituted derivatives with potentially different biological or chemical properties.
Chemistry
The compound is utilized in synthesizing novel derivatives for material science and catalysis studies.
Biology
Research involves exploring its interactions with biological macromolecules, studying its binding affinities, and possible therapeutic applications.
Medicine
Investigated for its potential pharmaceutical applications, particularly as a lead compound in drug design targeting specific pathways or receptors.
Industry
Applications in developing advanced materials and as intermediates in the synthesis of other complex organic compounds.
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHFLAFZYILOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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